5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one
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Overview
Description
5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with an aminomethyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with an amine to form an imine intermediate, which is then cyclized with an appropriate reagent to form the oxazolidinone ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The aminomethyl and methoxyphenyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can introduce new substituents on the aminomethyl or methoxyphenyl groups .
Scientific Research Applications
5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target proteins, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 2-Methoxyphenyl isocyanate
Uniqueness
5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one is unique due to the presence of both an aminomethyl group and an oxazolidinone ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds. The methoxyphenyl group also contributes to its unique properties by enhancing its hydrophobic interactions and stability .
Properties
IUPAC Name |
5-(aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-15-9-4-2-8(3-5-9)13-7-10(6-12)16-11(13)14/h2-5,10H,6-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGVEKVHUAYSJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(OC2=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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